molecular formula C22H24FN5O B2572300 N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021036-84-9

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No. B2572300
CAS RN: 1021036-84-9
M. Wt: 393.466
InChI Key: ZCMWTENJLRLHMP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, also known as FPh-Pip-Tol, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial Applications

A study by Varshney et al. (2009) synthesized a series of compounds showing in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, demonstrating lower MIC values compared to linezolid against several strains including Staphylococcus aureus and Klebsiella pneumoniae (Varshney et al., 2009).

Anticancer Applications

Boddu et al. (2018) synthesized novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, evaluated for their in vitro anticancer activity against human cancer cell lines. Among them, compound 7k showed the highest activity against HeLa and MCF-7 cells, supported by molecular docking studies (Boddu et al., 2018).

Antimycobacterial Activities

Sathe et al. (2011) investigated the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, some of which showed promising activity (Sathe et al., 2011).

Antimicrobial Activities

Chhatriwala et al. (2014) synthesized N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides, testing them for their in vitro biological efficacy against bacteria, fungi, and Mycobacterium tuberculosis H37Rv. The majority of the N-benzothiazole-substituted piperazine derivatives exhibited moderate to good bioefficacies (Chhatriwala et al., 2014).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-17-6-8-18(9-7-17)28-11-10-24-22(28)27-14-12-26(13-15-27)16-21(29)25-20-5-3-2-4-19(20)23/h2-11H,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWTENJLRLHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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